Nostopeptin B Nostopeptin B Nostopeptin B is an elastase Inhibitor.
Brand Name: Vulcanchem
CAS No.: 185980-89-6
VCID: VC0537542
InChI: InChI=1S/C46H70N8O12/c1-10-24(5)36-46(65)66-39-26(7)22-53(43(62)30(48-27(8)55)16-18-34(47)57)38(39)42(61)50-32(20-23(3)4)40(59)49-31-17-19-35(58)54(44(31)63)37(25(6)11-2)45(64)52(9)33(41(60)51-36)21-28-12-14-29(56)15-13-28/h12-15,23-26,30-33,35-39,56,58H,10-11,16-22H2,1-9H3,(H2,47,57)(H,48,55)(H,49,59)(H,50,61)(H,51,60)/t24-,25-,26-,30-,31-,32-,33-,35+,36-,37-,38-,39-/m0/s1
SMILES: CCC(C)C1C(=O)OC2C(CN(C2C(=O)NC(C(=O)NC3CCC(N(C3=O)C(C(=O)N(C(C(=O)N1)CC4=CC=C(C=C4)O)C)C(C)CC)O)CC(C)C)C(=O)C(CCC(=O)N)NC(=O)C)C
Molecular Formula: C46H70N8O12
Molecular Weight: 927.11

Nostopeptin B

CAS No.: 185980-89-6

Cat. No.: VC0537542

Molecular Formula: C46H70N8O12

Molecular Weight: 927.11

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nostopeptin B - 185980-89-6

Specification

CAS No. 185980-89-6
Molecular Formula C46H70N8O12
Molecular Weight 927.11
IUPAC Name (4S)-4-acetamido-5-[(1S,4S,7S,10S,11S,14S,17S,20S,22R)-14,20-bis[(2S)-butan-2-yl]-22-hydroxy-17-[(4-hydroxyphenyl)methyl]-10,18-dimethyl-4-(2-methylpropyl)-3,6,13,16,19,25-hexaoxo-12-oxa-2,5,8,15,18,21-hexazatricyclo[19.3.1.07,11]pentacosan-8-yl]-5-oxopentanamide
Standard InChI InChI=1S/C46H70N8O12/c1-10-24(5)36-46(65)66-39-26(7)22-53(43(62)30(48-27(8)55)16-18-34(47)57)38(39)42(61)50-32(20-23(3)4)40(59)49-31-17-19-35(58)54(44(31)63)37(25(6)11-2)45(64)52(9)33(41(60)51-36)21-28-12-14-29(56)15-13-28/h12-15,23-26,30-33,35-39,56,58H,10-11,16-22H2,1-9H3,(H2,47,57)(H,48,55)(H,49,59)(H,50,61)(H,51,60)/t24-,25-,26-,30-,31-,32-,33-,35+,36-,37-,38-,39-/m0/s1
Standard InChI Key QMXYZAMGCKYKHQ-PYYLCICISA-N
SMILES CCC(C)C1C(=O)OC2C(CN(C2C(=O)NC(C(=O)NC3CCC(N(C3=O)C(C(=O)N(C(C(=O)N1)CC4=CC=C(C=C4)O)C)C(C)CC)O)CC(C)C)C(=O)C(CCC(=O)N)NC(=O)C)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Nostopeptin B belongs to the class of nonribosomal peptides (NRPs), synthesized through multimodular enzyme complexes rather than ribosomal translation . Its molecular formula, C₄₆H₇₀N₈O₁₂, corresponds to a molecular weight of 927.11 g/mol . The structure comprises a 22-membered macrocyclic core with unusual residues, including:

  • 3-Amino-6-hydroxy-2-piperidone (Ahp): A non-proteinogenic β-amino acid that forms a critical pharmacophore for enzyme inhibition .

  • N-Methyltyrosine: Enhances metabolic stability by reducing peptide bond susceptibility to proteolysis.

  • 4-Methylproline and Hydroxyisoleucine: Contribute to conformational rigidity and target binding specificity .

The lactone ring closure between the C-terminal carboxylic acid and a β-hydroxy group of the Ahp residue stabilizes the macrocyclic architecture . X-ray crystallography and 2D NMR studies confirm a compact, hydrophobic pocket ideal for interacting with serine proteases .

Biosynthesis and Environmental Modulation

Nostopeptin B production is regulated by environmental stressors, particularly nutrient availability. A 2020 study demonstrated that phosphate limitation in Nostoc minutum cultures increases intracellular Nostopeptin B concentrations by 2.3-fold, linked to elevated cellular C:N ratios . This aligns with cyanobacterial strategies to allocate resources toward defensive metabolites under nutrient stress .

Table 1: Environmental Factors Influencing Nostopeptin B Production

FactorEffect on ProductionMechanismReference
Phosphate Limitation↑ 230%Upregulation of NRP synthetases
Nitrogen Depletion↓ 40%Reduced amino acid precursors
High Light Intensity↑ 15%Oxidative stress response

The biosynthetic gene cluster (BGC) responsible for Nostopeptin B remains uncharacterized, but homologous pathways in related cyanobacteria suggest a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system .

Enzyme Inhibition Profile and Mechanism

Nostopeptin B exhibits submicromolar inhibitory activity against key serine proteases:

Table 2: Enzymatic Targets of Nostopeptin B

EnzymeIC₅₀ (nM)Biological RelevanceReference
Human Neutrophil Elastase12.3Chronic obstructive pulmonary disease (COPD)
Chymotrypsin45.8Digestive disorders, inflammation
Trypsin>10,000No significant inhibition

The Ahp residue coordinates with the catalytic serine (Ser195 in chymotrypsin) through hydrogen bonding, while the macrocycle’s hydrophobic residues occupy the S1 pocket, mimicking natural substrates . This dual-mode inhibition distinguishes Nostopeptin B from smaller, active-site-directed inhibitors like AEBSF .

Structural Analogues and Structure-Activity Relationships

Comparative analysis with related cyanopeptides reveals key determinants of activity:

Table 3: Comparison of Nostopeptin B with Structural Analogues

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceElastase IC₅₀ (nM)
Nostopeptin BC₄₆H₇₀N₈O₁₂927.11Ahp, N-MeTyr12.3
Nostopeptin AC₄₈H₇₄N₈O₁₂955.16Additional acetylated residue8.7
Nostopeptin BN920C₄₆H₆₄N₈O₁₂921.00Benzyl substituent18.9
Cyanopeptolin 954C₅₀H₇₂N₈O₁₃1029.14Sulfated tyrosine>1,000

The absence of a sulfate group in Nostopeptin B correlates with 83-fold higher elastase affinity compared to sulfated analogues like Cyanopeptolin 954 .

Future Directions

  • Biosynthetic Engineering: Heterologous expression in Anabaena sp. PCC 7120 could enable scalable production .

  • Prodrug Development: Esterification of surface hydroxyl groups may enhance membrane permeability.

  • Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA carriers) could mitigate off-target effects in pulmonary applications .

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